molecular formula C23H16ClF3N2O3S B2889183 (E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893317-47-0

(E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2889183
CAS RN: 893317-47-0
M. Wt: 492.9
InChI Key: GPAZYJJTWQRHKZ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H16ClF3N2O3S and its molecular weight is 492.9. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis and Structural Analysis

The compound is involved in the multicomponent synthesis of novel chemical structures. For instance, Lega et al. (2016) demonstrated the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction, highlighting the compound's versatility in generating diverse chemical entities with potential biological and material applications Lega et al., 2016.

Catalysis and Synthesis Efficiency

Karimi-Jaberi et al. (2012) reported the use of related catalysts for efficient synthesis processes, emphasizing the importance of these compounds in enhancing reaction conditions and yields in chemical synthesis Karimi-Jaberi et al., 2012.

Novel Synthesis Pathways

Xiao et al. (2013) explored the incorporation of the (trifluoromethyl)thio group into related scaffolds, showing the compound's role in enabling novel synthesis pathways for functionalized chemical entities Xiao et al., 2013.

Intramolecular Reactions for Drug Development

The compound's related structures have been used in intramolecular reactions to synthesize cyclic sulfonamides, highlighting its potential in the development of new therapeutic agents Greig et al., 2001.

Biologically Active Compound Synthesis

Zia-ur-Rehman et al. (2009) utilized similar chemical frameworks for synthesizing biologically active compounds, indicating the compound's significance in medicinal chemistry and drug discovery efforts Zia-ur-Rehman et al., 2009.

properties

IUPAC Name

(3E)-1-[(4-chlorophenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O3S/c24-17-10-8-15(9-11-17)14-29-20-7-2-1-6-19(20)22(30)21(33(29,31)32)13-28-18-5-3-4-16(12-18)23(25,26)27/h1-13,28H,14H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAZYJJTWQRHKZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/S(=O)(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.